molecular formula C7H7N3O B2391360 (4-Azidophenyl)methanol CAS No. 31499-54-4

(4-Azidophenyl)methanol

Cat. No.: B2391360
CAS No.: 31499-54-4
M. Wt: 149.153
InChI Key: GEKVUCLUCOBNIE-UHFFFAOYSA-N
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Description

(4-Azidophenyl)methanol is an intermediate in synthesizing 4-Azidobenzaldehyde, which is used in the synthesis of fullerenes, and photocrosslinkable chitosans .


Synthesis Analysis

The novel tristhis compound, a multifunctionalisable aryl azide, is reported. The aryl azide can be used as a protecting group for thiols in peptoid synthesis and can be cleaved under mild reaction conditions via a Staudinger reduction .


Molecular Structure Analysis

The molecular formula of this compound is C7H7N3O. The InChI representation is InChI=1S/C7H7N3O/c8-10-9-7-3-1-6 (5-11)2-4-7/h1-4,11H,5H2 . The Canonical SMILES representation is C1=CC (=CC=C1CO)N= [N+]= [N-] .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 149.15 g/mol . It has 1 hydrogen bond donor and 3 hydrogen bond acceptors . It has 2 freely rotating bonds . The topological polar surface area is 34.6 Ų . The complexity is 157 .

Safety and Hazards

The safety data sheet for (4-Azidophenyl)methanol indicates that it is classified according to OSHA. It has acute toxicity - Oral Category 4, Skin corrosion/irritation Category 2, and Serious eye damage/eye irritation Category 2A .

Relevant Papers

The relevant paper retrieved is "Tristhis compound – a novel and multifunctional thiol protecting group" . This paper reports the novel tristhis compound, a multifunctionalisable aryl azide. The aryl azide can be used as a protecting group for thiols in peptoid synthesis and can be cleaved under mild reaction conditions via a Staudinger reduction .

Mechanism of Action

Properties

IUPAC Name

(4-azidophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-10-9-7-3-1-6(5-11)2-4-7/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKVUCLUCOBNIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

For example, 4-azidobenzylphosphorylcholine was made as follows: 4-aminobenzyl alcohol was treated with HCl and reacted with sodium nitrate, followed by sodium azide to yield 4-azidobenzyl alcohol. The product was recovered in 55% yield as a brown solid and purified by column chromatography. The product was characterized by NMR and IR. 4-azidobenzyl alcohol was treated with triethylamine, and 2-chloro-2-oxo-1,3,2-dioxaphospholane (COP) was added to the solution. The resulting compound was reacted with trimethylamine to yield the final product of 4-azidobenzylphosphorylcholine. The final product was obtained as a pale brown powder in 60% yield and characterized by NMR and IR.
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